1-(2-Bromo-5-fluorophenyl)but-3-en-1-one
Description
1-(2-Bromo-5-fluorophenyl)but-3-en-1-one (molecular formula: C₁₀H₈BrFO) is an α,β-unsaturated ketone featuring a 2-bromo-5-fluorophenyl substituent. Its SMILES notation, C=CCC(=O)C₁=C(C=CC(=C₁)F)Br, highlights the conjugated enone system and halogenated aromatic ring . The bromine (ortho) and fluorine (para) substituents on the phenyl group confer distinct electronic and steric properties, influencing reactivity and stability. The compound’s InChIKey (WMNLTJUFGCPNIW-UHFFFAOYSA-N) and collision cross-section data further aid in its identification and computational modeling .
Properties
CAS No. |
1394141-12-8 |
|---|---|
Molecular Formula |
C10H8BrFO |
Molecular Weight |
243.07 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)but-3-en-1-one |
InChI |
InChI=1S/C10H8BrFO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6H,1,3H2 |
InChI Key |
WMNLTJUFGCPNIW-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the aldehyde is reacted with an alkyne in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Substitution: Amines, thiols, or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)but-3-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-fluorophenyl)but-3-en-1-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary, but typically involve the disruption of cellular processes or signaling pathways .
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dimethylbut-3-en-1-one (1n)
- Substituents: Two electron-withdrawing CF₃ groups at the 3- and 5-positions of the phenyl ring, with a dimethylated enone.
- Reactivity : Enhanced electrophilicity due to strong electron withdrawal by CF₃ groups, favoring nucleophilic attacks.
- Physical Data : Rf = 0.42 (petroleum ether); ¹H NMR δ 8.37–8.34 (aromatic H), ¹³C NMR δ 201.52 (C=O) .
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one
- Substituents: Dichloro (2,4-) and fluoro (5-) on phenyl; propenone chain conjugated to a phenyl group.
- Reactivity: Extended conjugation via the propenone-phenyl system increases stability but reduces enone electrophilicity compared to the target compound. Synthesized via bromination of precursor chalcones .
1-(5-Bromo-2-fluorophenyl)butan-1-one
- Substituents : Positional isomer of the target compound (Br at 5-, F at 2-).
- Implications : Steric hindrance at the ortho position (F) may reduce accessibility of the ketone group compared to the target’s Br (ortho) and F (para) arrangement .
Structural and Functional Group Variations
2,2-Dimethyl-1-(3,4,5-trifluorophenyl)but-3-en-1-one (1p)
1-(Thiophen-3-yl)but-3-en-1-one (1r)
- Aromatic System : Thiophene replaces phenyl, altering conjugation and electronic properties.
- Reactivity: Sulfur’s electron-donating effects may enhance enone nucleophilicity, contrasting with halogenated phenyl analogs .
Stability and Metabolic Considerations
- Enamine/Imine Intermediates: Unlike unstable enamines (e.g., (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one), which hydrolyze slowly and inactivate PLP-dependent enzymes, the target’s α,β-unsaturated ketone is more stable but may participate in Michael additions or Diels-Alder reactions .
- Hydrolytic Resistance : The target’s aryl halides resist hydrolysis under physiological conditions, unlike hydrolytically labile intermediates in nicotine metabolism .
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Substituents | Rf (Petroleum Ether) | ¹³C NMR (C=O, ppm) | Molecular Weight |
|---|---|---|---|---|---|
| 1-(2-Bromo-5-fluorophenyl)but-3-en-1-one | C₁₀H₈BrFO | Br (2-), F (5-) | N/A | ~200 (estimated) | 243.03 |
| 1-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dimethylbut-3-en-1-one | C₁₄H₁₂F₆O | CF₃ (3,5-), CH₃ (enone) | 0.42 | 201.52 | 309.07 |
| 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀Cl₂FO | Cl (2,4-), F (5-), Ph (enone) | N/A | ~190 (estimated) | 309.15 |
| 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)but-3-en-1-one | C₁₂H₁₁F₃O | F (3,4,5-), CH₃ (enone) | 0.32 | 200.34 | 227.07 |
| 1-(5-Bromo-2-fluorophenyl)butan-1-one | C₁₀H₁₀BrFO | Br (5-), F (2-) | N/A | ~210 (estimated) | 245.09 |
Sources:
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